

# Technical Support Center: Ceftriaxone Sodium Salt Stability in Aqueous Solution

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604573

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **ceftriaxone sodium salt** in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Rapid degradation of ceftriaxone solution at room temperature.	<ul style="list-style-type: none"><li>- High Temperature: Ceftriaxone degradation is accelerated at higher temperatures.[1][2] - Inappropriate pH: Stability is pH-dependent; degradation increases in alkaline conditions.[3][4] - Presence of certain diluents: Some solutions, like those containing lidocaine, can decrease stability.[3][5]</li></ul>	<ul style="list-style-type: none"><li>- Store reconstituted solutions at refrigerated temperatures (2-8°C) to prolong stability.[2]</li><li>[3] - Ensure the pH of the aqueous solution is in the optimal range for stability (slightly acidic to neutral).[3][4]</li><li>[6] - Use recommended diluents such as sterile water for injection, 0.9% sodium chloride, or 5% dextrose for better stability.[3][7][8]</li></ul>
Color of the solution changes from light yellow to amber or darker.	<ul style="list-style-type: none"><li>- Degradation over time: The color change is an indicator of ceftriaxone degradation.[8] - Exposure to light: Photodegradation can occur, especially under UV light.[9][10]</li></ul>	<ul style="list-style-type: none"><li>- While a color change may occur, it does not always correlate with a significant loss of potency within the recommended storage period.[8] However, for analytical purposes, prepare fresh solutions. - Protect solutions from direct light, especially prolonged exposure to UV sources.[8][10]</li></ul>
Precipitate forms in the solution.	<ul style="list-style-type: none"><li>- Incompatibility with diluent: Mixing with calcium-containing solutions (e.g., Ringer's lactate) will cause precipitation.[8] - Supersaturation: Preparing solutions at very high concentrations may lead to precipitation upon storage, especially at lower temperatures.</li></ul>	<ul style="list-style-type: none"><li>- CRITICAL: Do not mix or co-administer ceftriaxone with calcium-containing solutions.[8] - Ensure the concentration is within the solubility limits for the chosen diluent and storage temperature.</li></ul>

---

Inconsistent results in stability studies.	<ul style="list-style-type: none"><li>- Variable storage conditions: Fluctuations in temperature or light exposure can affect degradation rates.<a href="#">[11]</a> - Inadequate analytical method: The method used may not be stability-indicating, failing to separate the intact drug from degradation products.<a href="#">[2]</a><a href="#">[12]</a></li></ul>	<ul style="list-style-type: none"><li>- Maintain and monitor precise storage conditions (temperature and light). - Utilize a validated stability-indicating HPLC method to ensure accurate quantification of ceftriaxone in the presence of its degradants.<a href="#">[2]</a><a href="#">[12]</a></li></ul>
--	---	--

---

## Frequently Asked Questions (FAQs)

Q1: How long is reconstituted ceftriaxone sodium stable?

A1: The stability of reconstituted ceftriaxone sodium depends on the diluent, concentration, and storage temperature. Generally, solutions are stable for a shorter period at room temperature (25°C) and for an extended period under refrigeration (2-8°C). For example, a 100 mg/mL solution in sterile water for injection is stable for about 2 days at 25°C and up to 10 days at 4°C.  
[\[3\]](#)[\[5\]](#)[\[8\]](#)

Q2: What is the optimal pH for ceftriaxone stability in an aqueous solution?

A2: Ceftriaxone is generally more stable in slightly acidic to neutral pH conditions.[\[3\]](#)[\[6\]](#) Studies have shown greater stability around pH 6.0-7.5, with degradation increasing in more alkaline environments (pH > 8).[\[3\]](#)[\[4\]](#)[\[6\]](#)

Q3: Does light affect the stability of ceftriaxone solutions?

A3: Yes, exposure to light, particularly UV light, can promote the degradation of ceftriaxone.[\[9\]](#)  
[\[10\]](#) It is recommended to protect ceftriaxone solutions from light during storage.[\[8\]](#)

Q4: What are the most common degradation pathways for ceftriaxone in water?

A4: The primary degradation pathway involves the hydrolysis of the  $\beta$ -lactam ring.[\[3\]](#)[\[13\]](#) Other degradation processes can include isomerization and cleavage of the side chains.[\[13\]](#)

Q5: Can I freeze reconstituted ceftriaxone solutions?

A5: Freezing can extend the stability of ceftriaxone solutions. Studies have shown that solutions can be frozen for several months with minimal loss of potency.<sup>[14]</sup> However, the stability upon thawing is a critical consideration, and repeated freeze-thaw cycles should be avoided.<sup>[11]</sup>

## Data on Ceftriaxone Sodium Stability

The following tables summarize the stability of ceftriaxone sodium in various aqueous solutions under different storage conditions.

Table 1: Stability of Ceftriaxone Sodium (100 mg/mL) in Various Diluents

Diluent	Storage Temperature	Stability Period (% Remaining > 90%)	Reference(s)
Sterile Water for Injection	25°C	2-3 days	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
	4°C	10 days	
0.9% Sodium Chloride	25°C	2 days	<a href="#">[8]</a>
	4°C	10 days	
5% Dextrose	25°C	2-3 days	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
	4°C	10 days	
1% Lidocaine HCl	25°C	8-24 hours	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[8]</a>
	4°C	9-10 days	
2% Lidocaine HCl	25°C	8 hours	<a href="#">[3]</a> <a href="#">[5]</a>
	4°C	8 days	

Table 2: Influence of Temperature on Ceftriaxone Stability

Temperature	Solution/Matrix	Concentration	Stability Findings	Reference(s)
37°C	Human Serum (unbuffered)	Not specified	33.08% remaining after 120 hours	[15]
25°C & 30°C	Ampicillin + Ceftriaxone in 0.9% NaCl	Not specified	Stable (>90%) for up to 30 hours	[1]
23°C (Room Temp)	Water	Not specified	Chemically stable for at least 4 days	[2]
8°C	Water	Not specified	Chemically stable for at least 41 days	[2]
4°C	Diluted Human Serum (pH 6.0)	Not specified	86.25% remaining after 55 days	[15]
-10°C	Mueller-Hinton Broth	Not specified	Less stable than at 4°C or -25°C	[11]
-20°C	Water	Not specified	>90% remaining after 76 days	[2]
-22°C	0.9% NaCl or 5% Dextrose	10 & 50 mg/mL	Stable for 6 months	[14]
-70°C	Diluted Human Serum (pH 6.0)	Not specified	>90% remaining after 3 months	[15]

## Experimental Protocols

### Protocol 1: Stability-Indicating HPLC Method for Ceftriaxone Quantification

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of ceftriaxone and separating it from its degradation products.<sup>[2][12]</sup>

#### Materials:

- Ceftriaxone sodium reference standard
- Acetonitrile (HPLC grade)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Tetrabutylammonium bromide (ion-pairing agent)
- Water (HPLC grade)
- RP-18 column (e.g., C18, 5  $\mu$ m particle size)
- HPLC system with UV detector

#### Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase consisting of a mixture of acetonitrile, phosphate buffer, and water, often containing an ion-pairing agent like tetrabutylammonium bromide. A common composition is Acetonitrile:Phosphate Buffer:Water. The exact ratios can be optimized.<sup>[2]</sup>
- **Standard Solution Preparation:** Accurately weigh and dissolve the ceftriaxone reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standards by serial dilution.
- **Sample Preparation:** Dilute the ceftriaxone solution under investigation with the mobile phase to a concentration within the calibration curve range.
- **Chromatographic Conditions:**
  - Column: RP-18 (C18)

- Mobile Phase: As prepared in step 1.
- Flow Rate: Typically 1.0 mL/min.[2]
- Detection Wavelength: UV detection at 254 nm or 260 nm.[2][12]
- Injection Volume: 20 µL.[12]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the ceftriaxone peak based on its retention time compared to the standard. Calculate the concentration based on the peak area and the calibration curve generated from the standards. The method is considered stability-indicating if degradation product peaks are well-resolved from the intact ceftriaxone peak.

## Protocol 2: Forced Degradation Study

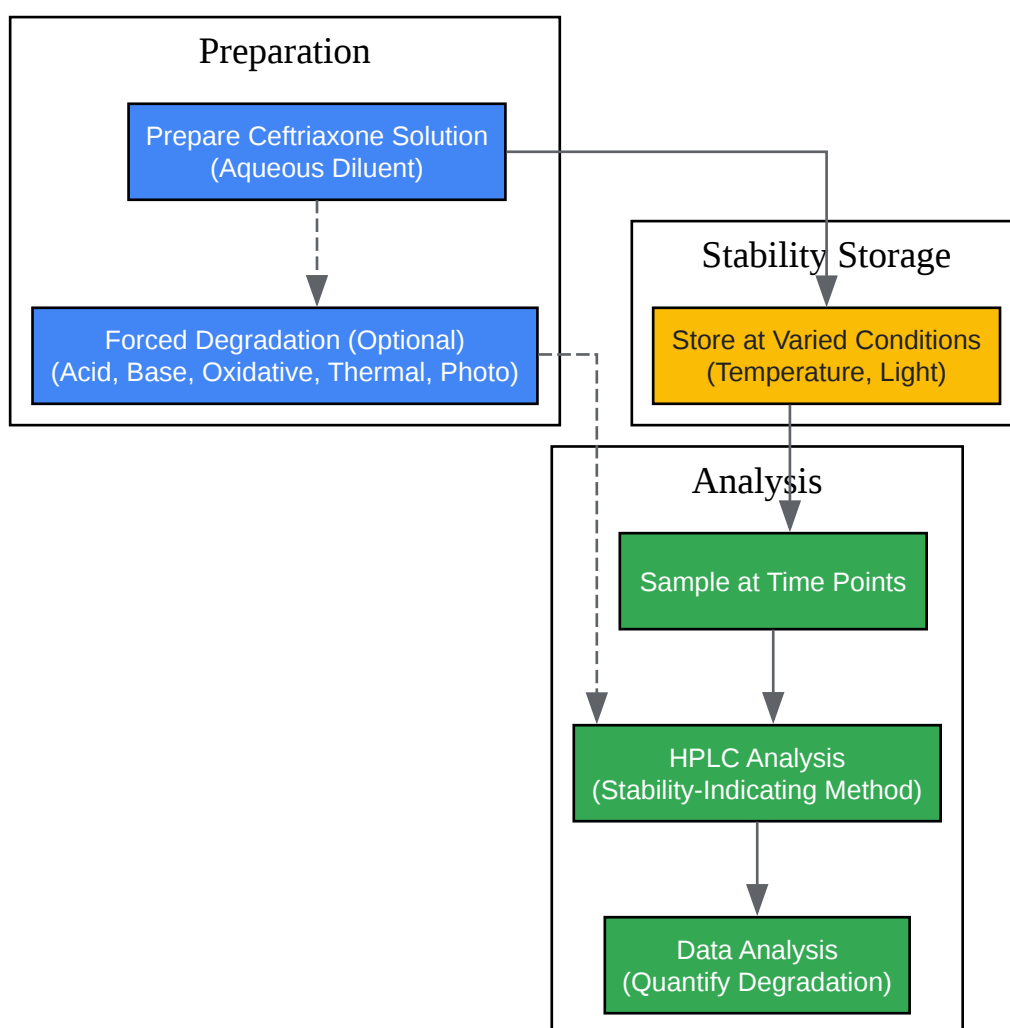
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways.[2][16]

Procedure:

- Prepare several aliquots of a known concentration of ceftriaxone in an aqueous solution.
- Subject each aliquot to one of the following stress conditions:
  - Acid Hydrolysis: Add a small volume of a strong acid (e.g., 0.1 M HCl) and heat gently.
  - Base Hydrolysis: Add a small volume of a strong base (e.g., 0.1 M NaOH) and keep at room temperature.
  - Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>) and keep at room temperature.[16]
  - Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
  - Photolytic Degradation: Expose the solution to a UV light source.[10][16]
- After a predetermined time, neutralize the acid and base-stressed samples.

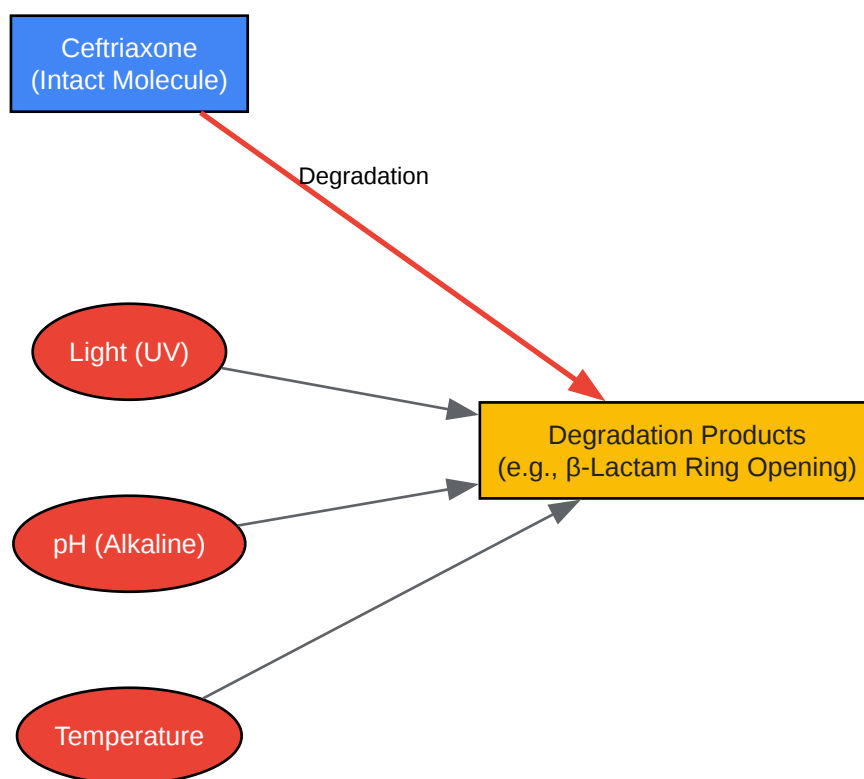
- Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
- Evaluate the chromatograms to ensure that the degradation product peaks do not interfere with the main ceftriaxone peak.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Ceftriaxone Stability Testing.



[Click to download full resolution via product page](#)

Caption: Factors Leading to Ceftriaxone Degradation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. imedpub.com [imedpub.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Ceftriaxone Sodium Salt Stability in Aqueous Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604573#ceftriaxone-sodium-salt-stability-in-aqueous-solution-over-time]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)